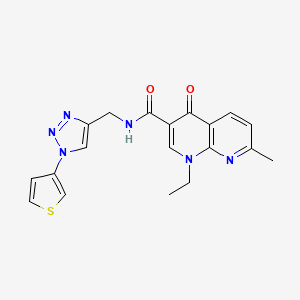

1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-7-methyl-4-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2S/c1-3-24-10-16(17(26)15-5-4-12(2)21-18(15)24)19(27)20-8-13-9-25(23-22-13)14-6-7-28-11-14/h4-7,9-11H,3,8H2,1-2H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANLAGMWROSWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-ethyl-7-methyl-4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel derivative belonging to the class of naphthyridine compounds. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure incorporates a triazole moiety, which is known for conferring various pharmacological properties.

The molecular formula of the compound is with a molecular weight of 396.5 g/mol . The compound's structural features suggest potential interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Antimicrobial Activity

Studies have indicated that compounds containing the naphthyridine and triazole frameworks exhibit significant antimicrobial properties. For instance:

- Antibacterial : The compound showed effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Antifungal : In vitro tests revealed activity against fungal pathogens, suggesting its potential as an antifungal agent.

Anticancer Properties

Research has demonstrated that derivatives of naphthyridine can induce cytotoxic effects on cancer cell lines. The compound was evaluated against:

- MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines, showing notable cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key metabolic enzymes:

- Acetylcholinesterase (AChE) : Inhibition studies indicate that the compound could serve as a lead for developing treatments for neurodegenerative diseases like Alzheimer’s.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated:

| Pathogen | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 16 | Ciprofloxacin | 32 |

| Candida albicans | 32 | Fluconazole | 64 |

This data suggests that the compound possesses promising antibacterial and antifungal properties.

Study 2: Anticancer Activity

In vitro testing on MCF-7 and Bel-7402 cells revealed:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1-Ethyl-7-methyl... | 10 | MCF-7 |

| Control (Doxorubicin) | 5 | MCF-7 |

| 1-Ethyl-7-methyl... | 15 | Bel-7402 |

| Control (Cisplatin) | 10 | Bel-7402 |

These findings highlight the potential of this compound in cancer therapeutics.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- DNA Intercalation : The planar structure allows intercalation into DNA, disrupting replication.

- Enzyme Interaction : The triazole ring may facilitate binding to active sites of enzymes such as AChE.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer: The synthesis of naphthyridine-triazole hybrids typically involves multi-step reactions, including cyclization of naphthyridine precursors followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole-thiophene moiety. Key steps include:

- Intermediate preparation: React 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with propargyl bromide to form the alkyne intermediate.

- Triazole formation: Use Cu(I) catalysts to couple the alkyne with 1-azido-thiophene derivatives under inert conditions (e.g., nitrogen atmosphere) .

- Optimization: Adjust solvent polarity (e.g., DMF vs. ethanol) and temperature (50–80°C) to enhance regioselectivity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can structural characterization techniques validate the integrity of this compound?

- Methodological Answer: Combine spectroscopic and crystallographic methods:

- NMR: Use - and -NMR to confirm substitution patterns (e.g., thiophene-triazole linkage at C3 and ethyl/methyl groups on the naphthyridine core). Key signals:

- Triazole protons: δ 7.8–8.2 ppm (singlet, 1H).

- Thiophene protons: δ 7.1–7.5 ppm (multiplet) .

- X-ray crystallography: Resolve bond angles and dihedral angles to confirm stereoelectronic effects induced by the thiophene-triazole group .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across similar naphthyridine derivatives?

- Methodological Answer: Address variability using:

- Dose-response studies: Compare IC values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays).

- Computational docking: Model interactions with target enzymes (e.g., DNA gyrase) to identify steric clashes caused by the thiophene-triazole group versus simpler substituents .

- Meta-analysis: Aggregate data from analogs (e.g., chlorophenyl vs. thiophenyl variants) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodological Answer: Systematic modifications and evaluations:

- Core modifications: Replace the ethyl group with cyclopropyl to enhance metabolic stability. Synthesize via nucleophilic substitution (e.g., KCO, DMF, 70°C) .

- Substituent effects: Test thiophene vs. furan or pyridine in the triazole moiety to modulate electron-withdrawing/donating properties. Use Hammett constants () to predict activity trends .

- Bioisosterism: Substitute the carboxamide group with sulfonamide to improve solubility (e.g., react with sulfonyl chlorides in THF) .

Q. What experimental designs are recommended for studying this compound’s mechanism of action in enzymatic systems?

- Methodological Answer: Use orthogonal assays and kinetic analyses:

- Enzyme inhibition assays: Measure values via fluorescence polarization (e.g., for topoisomerase II) with varying substrate concentrations .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics to distinguish competitive vs. allosteric inhibition .

- Cellular thermal shift assays (CETSA): Validate target engagement in live cells by monitoring protein denaturation temperatures post-treatment .

Methodological Challenges & Solutions

Q. How can researchers address low solubility in biological assays?

- Methodological Answer:

- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability.

- Prodrug strategy: Synthesize phosphate esters at the carboxamide group (e.g., react with phosphoryl chloride) to enhance aqueous solubility .

Q. What statistical approaches improve reproducibility in synthetic yield optimization?

- Methodological Answer: Apply design of experiments (DoE) principles:

- Factorial design: Screen variables (temperature, catalyst loading, solvent) to identify critical parameters.

- Response surface methodology (RSM): Optimize reaction conditions using central composite designs (CCD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.